Cas no 86810-83-5 (4-(Cyclopentanesulfonyl)aniline)

4-(Cyclopentanesulfonyl)aniline structure
86810-83-5 structure
商品名:4-(Cyclopentanesulfonyl)aniline
CAS番号:86810-83-5
MF:C11H15NO2S
メガワット:225.3073
MDL:MFCD10666938
CID:1024756
PubChem ID:12958315

4-(Cyclopentanesulfonyl)aniline 化学的及び物理的性質

名前と識別子

    • 4-(Cyclopentylsulfonyl)aniline
    • 4-cyclopentylsulfonylaniline
    • BS-32938
    • AKOS009228428
    • SCHEMBL2148808
    • 86810-83-5
    • CS-0205805
    • EN300-33648
    • Z359291938
    • A863037
    • H11865
    • RVGOJORVZBRFCG-UHFFFAOYSA-N
    • MFCD10666938
    • 4-(Cyclopentanesulfonyl)aniline
    • DTXSID30514009
    • 4-(Cyclopentylsulfonyl)benzenamine
    • DB-411699
    • MDL: MFCD10666938
    • インチ: InChI=1S/C11H15NO2S/c12-9-5-7-11(8-6-9)15(13,14)10-3-1-2-4-10/h5-8,10H,1-4,12H2
    • InChIKey: RVGOJORVZBRFCG-UHFFFAOYSA-N
    • ほほえんだ: C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)N

計算された属性

  • せいみつぶんしりょう: 225.08200
  • どういたいしつりょう: 225.08234989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • PSA: 68.54000
  • LogP: 3.64710

4-(Cyclopentanesulfonyl)aniline セキュリティ情報

4-(Cyclopentanesulfonyl)aniline 税関データ

  • 税関コード:2921420090
  • 税関データ:

    中国税関コード:

    2921420090

    概要:

    2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-(Cyclopentanesulfonyl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-33648-0.05g
4-(cyclopentanesulfonyl)aniline
86810-83-5 95.0%
0.05g
$46.0 2025-03-21
abcr
AB335974-1 g
4-(Cyclopentanesulfonyl)aniline; 97%
86810-83-5
1 g
€382.00 2023-07-19
Chemenu
CM201036-10g
4-(Cyclopentylsulfonyl)aniline
86810-83-5 95%
10g
$799 2021-06-15
Chemenu
CM201036-5g
4-(Cyclopentylsulfonyl)aniline
86810-83-5 95%
5g
$533 2021-06-15
TRC
C986400-100mg
4-(Cyclopentanesulfonyl)aniline
86810-83-5
100mg
$87.00 2023-05-18
Alichem
A019148624-5g
4-(Cyclopentylsulfonyl)aniline
86810-83-5 95%
5g
$519.92 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1276475-10g
4-(Cyclopentanesulfonyl)aniline
86810-83-5 98%
10g
¥12952.00 2024-04-27
Enamine
EN300-33648-10.0g
4-(cyclopentanesulfonyl)aniline
86810-83-5 95.0%
10.0g
$900.0 2025-03-21
Chemenu
CM201036-5g
4-(Cyclopentylsulfonyl)aniline
86810-83-5 95%
5g
$*** 2023-05-29
Fluorochem
211230-1g
4-(Cyclopentylsulfonyl)aniline
86810-83-5 95%
1g
£250.00 2022-02-28

4-(Cyclopentanesulfonyl)aniline 合成方法

4-(Cyclopentanesulfonyl)aniline 関連文献

4-(Cyclopentanesulfonyl)anilineに関する追加情報

Chemical Profile of 4-(Cyclopentylsulfonyl)aniline (CAS No. 86810-83-5)

4-(Cyclopentylsulfonyl)aniline, identified by its Chemical Abstracts Service (CAS) number 86810-83-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonylated anilines, a subclass known for its diverse applications in drug discovery and development. The structural motif of 4-(Cyclopentylsulfonyl)aniline features a benzene ring substituted with an aniline group (–NH₂) at the para position relative to a sulfonyl group (–SO₂–), with the sulfonyl moiety further attached to a cyclopentyl ring. This unique structural configuration imparts distinct physicochemical properties and biological activities, making it a subject of interest for synthetic chemists and biologists alike.

The synthesis of 4-(Cyclopentylsulfonyl)aniline typically involves multi-step organic transformations, starting from readily available precursors such as cyclopentanone and aniline derivatives. The introduction of the sulfonyl group is often achieved through sulfonylation reactions, which can be catalyzed by various reagents including sulfonic acids or metal catalysts. The cyclopentyl ring, being a bulky aliphatic substituent, influences the electronic properties of the aromatic system and can modulate interactions with biological targets. This steric effect is particularly relevant in medicinal chemistry, where molecular shape and size play crucial roles in binding affinity and selectivity.

In recent years, 4-(Cyclopentylsulfonyl)aniline has been explored as a potential scaffold for developing novel therapeutic agents. Its structural features suggest potential applications in multiple therapeutic areas, including central nervous system (CNS) disorders, inflammatory diseases, and anticancer therapies. The presence of both an aniline and a sulfonyl group provides multiple sites for functionalization, allowing chemists to tailor the compound’s properties for specific biological activities. For instance, modifications at the aromatic ring or the cyclopentyl moiety could enhance solubility, metabolic stability, or target specificity.

One of the most compelling aspects of 4-(Cyclopentylsulfonyl)aniline is its role as a building block in medicinal chemistry. Researchers have utilized this compound to develop derivatives with enhanced pharmacological profiles. For example, studies have shown that derivatives of 4-(Cyclopentylsulfonyl)aniline exhibit inhibitory activity against certain enzymes implicated in disease pathogenesis. These findings highlight the compound’s versatility and its potential as a lead compound for further drug development. Additionally, computational modeling studies have been employed to predict the binding modes of 4-(Cyclopentylsulfonyl)aniline with biological targets, providing insights into its mechanism of action.

The pharmacokinetic properties of 4-(Cyclopentylsulfonyl)aniline are also of considerable interest. The cyclopentyl ring contributes to lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is essential for optimizing drug candidates and ensuring their efficacy in vivo. Advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have been employed to characterize the compound’s physicochemical properties and degradation pathways.

Recent advancements in synthetic methodologies have further enhanced the accessibility of 4-(Cyclopentylsulfonyl)aniline, enabling more efficient production scales and improved yields. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been particularly useful in constructing complex molecular frameworks with high precision. These innovations not only facilitate research but also open new avenues for exploring derivatives with tailored biological activities.

The exploration of 4-(Cyclopentylsulfonyl)aniline extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly interested in leveraging this compound as part of their drug discovery pipelines due to its promising pharmacological profile and synthetic feasibility. Collaborative efforts between academia and industry are fostering novel approaches to utilizing 4-(Cyclopentylsulfonyl)aniline in preclinical studies aimed at identifying new therapeutic interventions.

In conclusion,4-(Cyclopentylsulfonyl)aniline (CAS No. 86810-83-5) represents a significant compound in modern chemical biology and pharmaceutical research. Its unique structural features offer opportunities for developing innovative treatments across various disease areas. As research continues to uncover new applications and synthetic strategies for this molecule,4-(Cyclopentylsulfonyl)aniline is poised to remain a cornerstone in medicinal chemistry investigations.

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Amadis Chemical Company Limited
(CAS:86810-83-5)4-(Cyclopentanesulfonyl)aniline
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